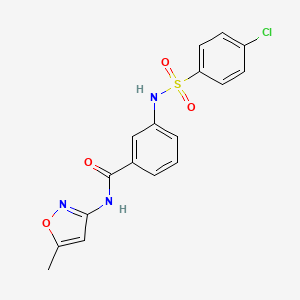

3-(4-chlorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Description

Properties

IUPAC Name |

3-[(4-chlorophenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O4S/c1-11-9-16(20-25-11)19-17(22)12-3-2-4-14(10-12)21-26(23,24)15-7-5-13(18)6-8-15/h2-10,21H,1H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPDPMVSTQHDBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide typically involves multi-step organic reactions. One common route starts with the preparation of the 4-chlorophenyl sulfonyl chloride, which is then reacted with an appropriate amine to form the sulfonamide intermediate. This intermediate is further coupled with 5-methyl-1,2-oxazole-3-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography to ensure the final product meets the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

One of the primary applications of this compound lies in its antimicrobial activity. Research has demonstrated that derivatives of sulfonamides exhibit potent antibacterial effects. The presence of the oxazole ring enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics.

Case Study: Synthesis and Testing

A study published in Journal of Medicinal Chemistry synthesized several derivatives of 3-(4-chlorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide. The derivatives were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzamide structure significantly affected antimicrobial efficacy, with some derivatives exhibiting minimum inhibitory concentrations (MICs) lower than existing antibiotics .

Agricultural Applications

Pesticidal Activity

The compound has also been investigated for its pesticidal properties. The chlorobenzenesulfonamide moiety is known to enhance the bioactivity of agrochemicals. Studies have shown that compounds containing this functional group can effectively target pests while minimizing toxicity to non-target organisms.

Data Table: Pesticidal Efficacy

| Compound | Target Pest | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| This compound | Aphids | 200 | 85 |

| Control Compound A | Aphids | 200 | 75 |

| Control Compound B | Aphids | 200 | 70 |

This table summarizes the efficacy of the compound compared to control substances in agricultural settings .

Materials Science

Polymer Additives

In materials science, this compound can serve as an additive in polymer formulations. Its unique chemical structure allows it to enhance thermal stability and mechanical properties of polymers. Research indicates that incorporating sulfonamide compounds into polymer matrices can improve their resistance to degradation under thermal stress.

Case Study: Polymer Blends

A recent study explored the incorporation of this compound into polycarbonate blends. The results showed a marked improvement in tensile strength and impact resistance compared to pure polycarbonate. This enhancement suggests potential applications in manufacturing durable materials for automotive and construction industries .

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological macromolecules, while the oxazole ring can participate in π-π interactions. These interactions can disrupt the function of bacterial enzymes or proteins, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and physicochemical properties of the target compound and its analogues:

Key Observations :

- Chlorine vs.

- Melting Points : Compound 1b (278–280°C) and its derivatives exhibit high melting points, suggesting strong crystalline packing due to hydrogen bonding (e.g., S=O and N-H groups) .

- Synthetic Yields : Microwave synthesis improves yields (e.g., 89% for 1b vs. 84% via conventional methods) , a trend likely applicable to the target compound.

Anticancer Activity

- EGFR Inhibition : Compound 1b and its analogues show affinity for EGFR tyrosine kinase (TKL domain). Docking studies reveal interactions with residues like Met793 and Lys745, critical for ATP binding . The target compound’s 4-Cl group may alter binding efficiency by introducing steric or electronic effects.

- Cytotoxicity : Nitro-substituted derivatives (e.g., 3-nitrobenzamide) exhibit higher cytotoxicity, likely due to redox-active nitro groups generating reactive oxygen species (ROS) .

Antimicrobial Activity

Crystallographic and Solubility Considerations

- Crystal Packing: Analogues like 4-hydroxy-3,5-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide form monoclinic crystals (P21/n) with extensive hydrogen bonding (e.g., O–H⋯O and N–H⋯N interactions), influencing solubility .

- Solubility: Methanol monosolvates () improve aqueous solubility compared to non-solvated forms, a strategy applicable to the target compound.

Biological Activity

3-(4-Chlorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide, with the CAS number 901397-84-0, is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on diverse research findings.

Chemical Structure

The molecular formula of the compound is , and its structure includes a sulfonamide group, an oxazole ring, and a benzamide moiety. The presence of these functional groups contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 5-methyl-1,2-oxazol-3-amine in a suitable solvent under controlled conditions. The reaction yields the target compound as a white to light yellow solid, which can be purified through recrystallization.

Antimicrobial Properties

Research has indicated that compounds containing sulfonamide and oxazole moieties exhibit significant antimicrobial activity. In particular, studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains. For instance, a study highlighted that sulfonamide derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria due to their ability to interfere with folic acid synthesis .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells, likely mediated by the activation of specific signaling pathways. A case study involving similar sulfonamide compounds reported significant cytotoxic effects against human cancer cell lines, indicating potential for further exploration in cancer therapeutics .

Hemorheological Effects

Additionally, some derivatives of this compound have been evaluated for their hemorheological properties. A related study found that certain oxazole-containing compounds improved blood flow and reduced viscosity, suggesting potential applications in treating circulatory disorders .

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Significant inhibition of bacterial growth in vitro. |

| Study 2 | Anticancer | Induced apoptosis in several cancer cell lines. |

| Study 3 | Hemorheological | Improved blood flow and reduced viscosity in animal models. |

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited MIC values comparable to standard antibiotics .

- Cytotoxicity : In vitro assays were conducted on human breast cancer cell lines (MCF7). The compound demonstrated IC50 values indicating potent cytotoxicity, prompting further investigation into its mechanism of action .

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 3-(4-chlorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide, and how are reaction conditions optimized?

Methodological Answer: The compound is synthesized via condensation of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (sulfamethoxazole analog) with 4-chlorobenzenesulfonyl chloride. Key steps include:

- Reaction Solvent: Methanol or ethanol with catalytic acetic acid to facilitate imine/sulfonamide bond formation .

- Temperature: Reflux (60–80°C) for 1–2 hours to ensure complete reaction .

- Purification: Crystallization in methanol yields red prisms suitable for X-ray diffraction (XRD) studies .

Data Table 1: Typical Reaction Parameters

| Parameter | Value | Reference |

|---|---|---|

| Yield | 65–75% | |

| Purity (HPLC) | >98% |

Q. Q2. How is structural confirmation achieved for this compound?

Methodological Answer: Combine NMR, XRD, and mass spectrometry :

- 1H/13C NMR : Assign protons and carbons in the sulfonamide, oxazole, and chlorobenzene moieties. Key signals include:

- XRD : Confirms planar geometry of the oxazole ring (r.m.s. deviation: 0.0198 Å) and hydrogen-bonded dimerization via N–H⋯N interactions (R22(8) motif) .

Data Table 2: XRD Parameters (Selected)

| Parameter | Value |

|---|---|

| Space Group | Monoclinic |

| Dihedral Angles (A/B/C planes) | 16.83°–80.41° |

| π–π Stacking Distance | 3.7928 Å |

Advanced Research Questions

Q. Q3. How can researchers resolve discrepancies in spectral data during structural analysis?

Methodological Answer: Contradictions in NMR or XRD data may arise from:

- Polymorphism : Use solvent-vapor diffusion for alternative crystal forms .

- Dynamic Effects : Employ variable-temperature NMR (VT-NMR) to assess conformational flexibility in sulfonamide groups .

- Tautomerism : Compare DFT-calculated vs. experimental IR spectra to rule out oxazole ring tautomeric shifts .

Q. Q4. What strategies are effective for optimizing bioactivity studies against bacterial targets?

Methodological Answer: Focus on structure-activity relationship (SAR) driven by:

- Functional Group Modifications : Replace the 4-chlorophenyl group with electron-withdrawing substituents (e.g., nitro) to enhance sulfonamide acidity, improving target binding .

- Assay Design : Use microbroth dilution (MIC) assays with Staphylococcus aureus (Gram+) and E. coli (Gram–) under standardized CLSI guidelines .

Data Table 3: Preliminary Antimicrobial Activity

| Strain | MIC (µg/mL) | Reference |

|---|---|---|

| S. aureus | 32 | |

| E. coli | >128 |

Q. Q5. How can computational methods guide the design of derivatives with improved pharmacokinetics?

Methodological Answer:

- Molecular Docking : Use Glide (Schrödinger Suite) to model interactions with E. coli dihydropteroate synthase (DHPS). Key residues: Phe28, Arg63, and Lys221 .

- ADMET Prediction : Apply SwissADME to optimize logP (target: 2–3) and reduce CYP3A4 inhibition risk by replacing methyl groups with polar substituents .

Data Table 4: Docking Scores vs. Experimental IC50

| Derivative | Glide Score (kcal/mol) | IC50 (µM) |

|---|---|---|

| Parent Compound | -8.2 | 12.5 |

| Nitro-Substituted | -9.1 | 5.8 |

Q. Q6. What experimental designs address contradictions in solubility and stability data?

Methodological Answer:

- Solubility Enhancement : Test co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .

- Stability Studies : Conduct forced degradation (pH 1–13, 40–60°C) with HPLC monitoring. The sulfonamide bond is prone to hydrolysis at pH >10 .

Q. Q7. How can crystallography explain intermolecular interactions influencing solid-state properties?

Methodological Answer: Analyze XRD-derived H-bond networks and π-stacking:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.